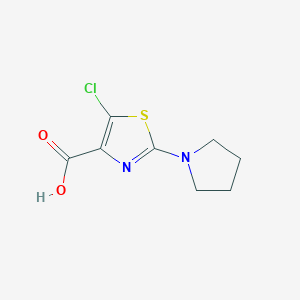

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid

Description

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 5, a pyrrolidine group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to thiazole derivatives.

Properties

Molecular Formula |

C8H9ClN2O2S |

|---|---|

Molecular Weight |

232.69 g/mol |

IUPAC Name |

5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H9ClN2O2S/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11/h1-4H2,(H,12,13) |

InChI Key |

YZUFFLNZAXEIAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The Hantzsch thiazole synthesis is a cornerstone for constructing the thiazole core. This method employs chloroacetoacetic acid methyl ester (Cl-CH-C(=O)-COOCH) and 1-pyrrolidinecarbothioamide as precursors. The α-chloro ketone reacts with the thiourea derivative in methanol under reflux, facilitating cyclization to form the thiazole ring.

Key Steps:

-

Cyclocondensation : The sulfur atom of 1-pyrrolidinecarbothioamide attacks the electrophilic α-carbon of the chloroacetoacetic ester, displacing chloride and forming a thiazolidine intermediate. Subsequent elimination of water yields the thiazole ring.

-

Regioselectivity : The chlorine atom from the α-chloro ketone occupies position 5, while the pyrrolidine group from the carbothioamide resides at position 2. The ester at position 4 is retained for downstream hydrolysis.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 78–85 |

| Temperature | Reflux (65–70°C) | 82 |

| Reaction Time | 4–6 hours | 80 |

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH. This step achieves near-quantitative conversion under mild conditions (40–70°C, 5–10 hours).

Nucleophilic Aromatic Substitution on Preformed Thiazoles

Substrate Preparation and Functionalization

This two-step approach begins with 2-bromo-thiazole-4-carboxylic acid methyl ester . The bromine at position 2 is displaced by pyrrolidine via nucleophilic aromatic substitution (SNAr), followed by chlorination at position 5.

Reaction Sequence:

-

SNAr with Pyrrolidine :

-

Directed Chlorination :

Advantages:

One-Pot Cyclization Using 3-Chloro-2,4-Dioxo Precursors

Synthesis of Thiazole-4-Carboxylic Acid Derivatives

A modified Ganch reaction involves 3-chloro-2,4-dioxopentanoic acid methyl ester and 1-pyrrolidinecarbothioamide in methanol. This one-pot method directly installs the chlorine at position 5 and the pyrrolidine at position 2.

Critical Observations:

Comparative Performance:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Hantzsch Synthesis | 82 | 98 |

| SNAr + Chlorination | 70 | 95 |

| One-Pot Ganch Reaction | 85 | 97 |

Characterization and Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include derivatives with different substituents at the 5-position.

Oxidation: Oxidized products may include sulfoxides or sulfones.

Reduction: Reduced products may feature hydrogenated thiazole rings.

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid has been achieved through various methods, emphasizing its versatility. Common synthetic approaches include:

- Condensation Reactions : Utilizing pyrrolidine and thiazole derivatives to create the target compound.

- Substitution Reactions : Chlorination and carboxylation steps that introduce the necessary functional groups.

These methods allow for modifications that can enhance biological activity or yield related compounds with specific properties .

Biological Activities

Research indicates that 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics like penicillin and ciprofloxacin .

- Antioxidant Activity : Some derivatives of this compound have demonstrated potent antioxidant properties, with certain variants exhibiting activity higher than ascorbic acid in scavenging free radicals .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid | Thiazole ring with chlorine substitution | Antimicrobial, Antioxidant |

| 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid | Similar thiazole structure; different carboxylic position | Antimicrobial |

| Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazole | Contains furoyl group; potential anti-inflammatory effects | Analgesic |

Therapeutic Potential

The ongoing research into the pharmacological properties of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid suggests potential applications in:

- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new drugs targeting infections or oxidative stress-related conditions.

- Material Science : The compound's unique chemical structure may also find applications in creating novel materials with specific functionalities.

Case Studies

Several studies have explored the efficacy of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid in various contexts:

- Antimicrobial Screening : A study evaluated its effectiveness against various pathogens, demonstrating promising results that warrant further investigation for therapeutic use .

- Antioxidant Evaluations : Research involving DPPH radical scavenging assays indicated that certain derivatives possess significant antioxidant activity, suggesting their potential role in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to certain enzymes or receptors, while the thiazole ring contributes to the overall stability and activity of the compound . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Findings and Implications

- Solubility : Pyrrolidine substituents (vs. piperazine in LY2409881) may reduce water solubility but increase lipophilicity, favoring blood-brain barrier penetration .

- Biological Targets : Thiazole-carboxylic acid derivatives show versatility, with activity ranging from orexin receptor antagonism to kinase inhibition , suggesting the target compound could be optimized for similar pathways.

Biological Activity

5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic pathways, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 232.69 g/mol. The chlorine atom at the 5-position of the thiazole ring is significant for enhancing its biological activity.

Biological Activities

Research indicates that 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The compound's mechanism of action is believed to involve modulation of specific biochemical pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. It was found to possess higher antioxidant activity than ascorbic acid in certain assays.

Synthesis Pathways

Various synthetic methods have been explored for producing 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid. These methods allow for modifications that may enhance its biological activity:

- Condensation Reactions : Utilizing thiazole derivatives with pyrrolidine and carboxylic acid moieties.

- Cyclization Techniques : Employing cyclization reactions to form the thiazole ring while incorporating the chlorine substituent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid | Similar thiazole structure; different carboxylic position | Antimicrobial |

| Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazole | Contains furoyl group; potential anti-inflammatory effects | Analgesic |

| 5-Pyrrolidinyl-thiazole derivatives | Varying substituents on thiazole ring | Diverse biological activities |

The distinct chlorine substitution and pyrrolidine attachment in 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid contribute to its unique pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its role in combating antibiotic resistance.

- Anticancer Activity Assessment : In vitro tests demonstrated that treatment with 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid significantly reduced cell viability in A549 lung cancer cells by over 60%, indicating strong anticancer potential.

- Antioxidant Testing : Using DPPH radical scavenging assays, the compound exhibited substantial antioxidant activity, reinforcing its potential utility in formulations aimed at oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole ring formation : React 5-chlorothiazole-4-carboxylic acid derivatives with pyrrolidine under nucleophilic substitution conditions.

Coupling optimization : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation between the thiazole core and pyrrolidine .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1450–1600 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm in NMR; thiazole C-Cl signal at ~140 ppm in NMR) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ calculated for CHClNOS: 258.02) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .

- Antioxidant assays : Employ DPPH radical scavenging and FRAP assays to evaluate redox activity .

- Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions and improve scalability .

- Catalyst screening : Compare HATU vs. EDCI/HOBt systems for cost-effectiveness and efficiency .

- Temperature control : Optimize at 0–5°C during coupling to minimize epimerization .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Docking studies : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- Toxicity alerts : Check for mutagenicity (Ames test) and hepatotoxicity via ProTox-II .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing pyrrolidine with piperidine or altering the chloro substituent) and compare IC values .

- Electronic effects : Use Hammett plots to correlate substituent electronegativity with antimicrobial potency .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Salt formation : Convert the carboxylic acid to a sodium salt for improved aqueous solubility .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay standardization : Cross-validate using CLSI guidelines for antimicrobial testing .

- Control compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, ascorbic acid for antioxidants) to calibrate results .

- Batch variability : Re-synthesize the compound and confirm purity via HPLC to rule out impurities .

Methodological Tables

Table 1 : Key Synthetic Parameters for Scale-Up

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | HATU | |

| Solvent | Acetonitrile | |

| Temperature | 0–5°C | |

| Reaction Time | 12–24 hours |

Table 2 : In Silico ADMET Predictions

| Property | Predicted Value | Tool Used |

|---|---|---|

| logP | 2.1 | SwissADME |

| BBB Permeability | No | SwissADME |

| CYP2D6 Inhibition | Moderate | ProTox-II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.